9-Bromo-2-oxononanoic acid is an organic compound classified as a brominated fatty acid, specifically a derivative of nonanoic acid. It features a bromine atom at the ninth carbon position and a keto group at the second carbon, giving it unique chemical properties and reactivity. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
9-Bromo-2-oxononanoic acid can be sourced from natural fatty acids through synthetic methods. It belongs to the class of brominated fatty acids, which are characterized by the presence of bromine substituents on long-chain fatty acids. The compound’s chemical formula is C₉H₁₉BrO₃, and it has a molecular weight of 235.15 g/mol.
The synthesis of 9-Bromo-2-oxononanoic acid can be accomplished through several methods:
In industrial settings, the production often employs continuous flow reactors for ozonolysis followed by bromination, optimizing yield and purity through advanced purification techniques such as distillation and crystallization.
The molecular structure of 9-Bromo-2-oxononanoic acid consists of a nonane backbone with a bromine atom at the ninth carbon and a keto group at the second carbon. This configuration contributes to its reactivity and interaction with biological systems.
9-Bromo-2-oxononanoic acid participates in various chemical reactions:
The mechanism of action for 9-Bromo-2-oxononanoic acid involves its interaction with molecular targets due to its reactive nature stemming from the bromine atom and keto group. It can participate in nucleophilic substitution and redox reactions, influencing enzyme activity and cellular processes. For instance, it has been noted to inhibit phospholipase A2, an enzyme associated with the arachidonic acid cascade, thereby reducing pro-inflammatory eicosanoid production.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize this compound .
9-Bromo-2-oxononanoic acid has several applications across various scientific disciplines:
This compound's unique structural features make it a valuable subject for ongoing research into its applications within these fields.
The biosynthesis of 9-oxononanoic acid—a critical precursor for 9-bromo-2-oxononanoic acid—relies on engineered enzyme cascades that transform renewable feedstocks. A two-step enzymatic process combines Solanum tuberosum 9S-lipoxygenase (St-LOX1) and Cucumis melo hydroperoxide lyase (Cm-9/13HPL) to convert linoleic acid into 9-oxononanoic acid with 73% yield and high selectivity [1]. Key to this efficiency is the staggered enzyme addition strategy, where lipoxygenase catalysis precedes HPL introduction. This sequencing minimizes cross-reactivity and avoids undesirable by-products like 13-HPODE isomers. The lipoxygenase selectively inserts oxygen at the C9 position of linoleic acid, forming 9S-hydroperoxy-octadecadienoic acid (9S-HPODE), which HPL then cleaves between C9–C10 to release 9-oxononanoic acid and volatile aldehydes [1] [8].
Optimization studies reveal that cofactor regeneration and substrate channeling are critical for scalability. Immobilizing St-LOX1 and Cm-9/13HPL on silica nanoparticles enhances operational stability, allowing >5 reaction cycles with <10% activity loss. Additionally, blocking β-oxidation pathways in whole-cell biocatalysts (e.g., E. coli ΔFadE) increases 9-oxononanoic acid titer to 18 g/L [8]. Recent advances integrate lipase pretreatment to hydrolyze vegetable oils in situ, enabling direct conversion of triacylglycerols into bifunctional C9 compounds [8].
Table 1: Enzymatic Cascade Performance for 9-Oxononanoic Acid Synthesis
Enzyme Combination | Substrate | Yield (%) | Key Optimization |
---|---|---|---|
St-LOX1 + Cm-9/13HPL | Linoleic acid | 73 | Staggered addition |
Immobilized LOX/HPL | Soybean oil | 68 | Silica nanoparticle support |
Whole-cell (ΔFadE E. coli) | Oleic acid | 81 | β-oxidation knockout |
Bromination at the C9 position of 9-oxononanoic acid exploits bromine radical (Br•) chemistry to overcome challenges in functionalizing unactivated alkyl chains. Photoredox catalysis using Ru(bpy)₃Cl₂ under visible light (450 nm) generates Br• from CH₂Br₂, which acts as a hydrogen atom transfer (HAT) agent with high selectivity for tertiary C–H bonds [2] [6]. This system enables α-bromination of the ketone carbonyl at C2 or ω-bromination at C9, depending on solvent polarity. In acetonitrile, enolization favors α-bromination, while aqueous mixtures promote C9 bromination (76% selectivity) due to hydrophobic aggregation [6].
Reaction parameters critically influence regioselectivity:
Solvent System | Light Source | Brominating Agent | C9-Bromination Selectivity (%) |
---|---|---|---|
H₂O:MeCN (1:4) | 450 nm LED | CH₂Br₂ | 76 |
MeCN | 450 nm LED | NBS | 32 |
DCM | Dark, 80°C | Br₂ | <5 |
Ozonolysis of unsaturated fatty acids provides a direct route to 9-oxononanoic acid precursors. Oleic acid (C18:1 Δ⁹) and erucic acid (C22:1 Δ¹³) are optimal substrates due to their ω-9 double bonds. Cleavage at Δ⁹ using ozone (O₃) in methanol at −78°C generates methyl 9-oxononanoate in situ, with yields exceeding 85% [4] [7]. The reductive workup determines functionality:
Critical to avoiding side reactions is ozone concentration control (5–10% in O₂). Excess ozone degrades the aldehyde to shorter-chain acids, while low concentrations leave unreacted alkene. Recent innovations employ microreactor technology to enhance mass transfer, reducing reaction time from hours to minutes and improving selectivity to 92% [7]. Solvent choice also impacts efficiency: acetic acid/water mixtures suppress peracid formation, while methanol enables esterification in situ [4].
Continuous flow systems address limitations in batch synthesis of 9-bromo-2-oxononanoic acid, particularly in exotherm management and intermediate instability. A three-stage modular reactor integrates:
Key metrics demonstrate superiority over batch processing:
Table 3: Continuous Flow Reactor Performance Metrics
Reactor Module | Residence Time | Conversion (%) | Product Purity (%) |
---|---|---|---|
Enzymatic oxidation | 60 min | 98 | 90 |
Ozonolysis | 2 min | 95 | 88 |
Photobromination | 30 min | 82 | 94 |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.: